molecular formula C17H16FN3O3 B4132396 6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No.: B4132396
M. Wt: 329.32 g/mol
InChI Key: DCSQLTJAUOIPON-UHFFFAOYSA-N
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Description

6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is a synthetic organic compound with the molecular formula C17H16FN3O3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are necessary to fully elucidate its mechanism .

Comparison with Similar Compounds

Properties

IUPAC Name

6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c1-11-5-6-12-9-13(18)7-8-16(12)20(11)17(22)19-14-3-2-4-15(10-14)21(23)24/h2-4,7-11H,5-6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSQLTJAUOIPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
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6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
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6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
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6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
Reactant of Route 5
6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
Reactant of Route 6
6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

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